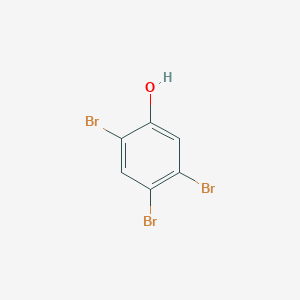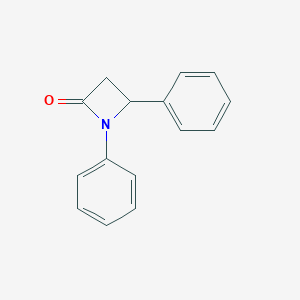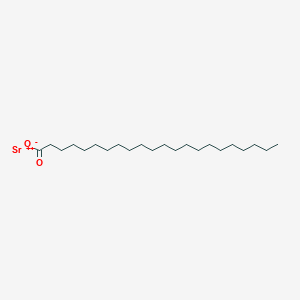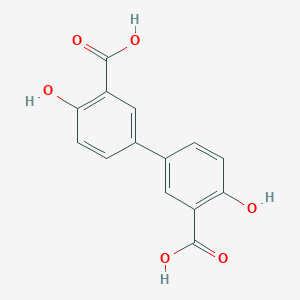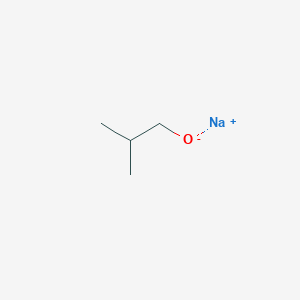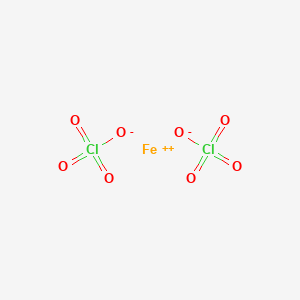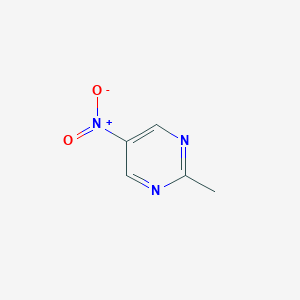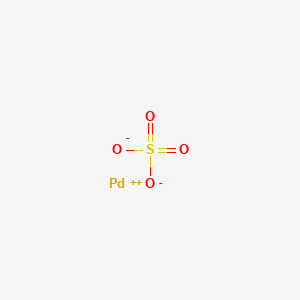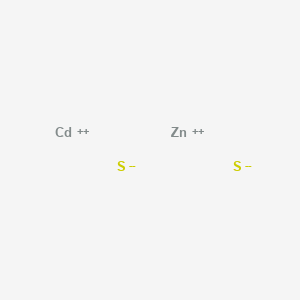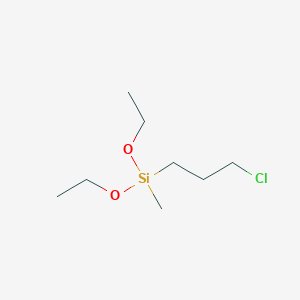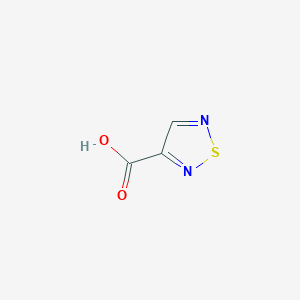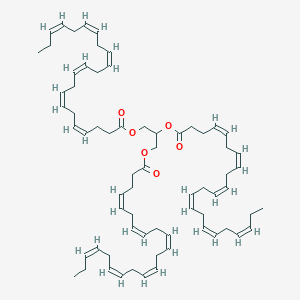
三二十二碳六烯酸甘油酯
描述
科学研究应用
Tridocosahexaenoin has a wide range of applications in scientific research:
作用机制
Target of Action
Tridocosahexaenoin is a type of triacylglycerol It’s known that they play a crucial role in energy storage and metabolism .
Mode of Action
Tridocosahexaenoin, like other triacylglycerols, is known for its anti-oxidative properties . It interacts with its targets by integrating into cell membranes and other lipid structures, where it can exert its antioxidant effects. This can result in the neutralization of harmful free radicals and the prevention of oxidative damage .
Biochemical Pathways
They are broken down or synthesized through various enzymatic reactions, contributing to the body’s energy balance . The anti-oxidative properties of Tridocosahexaenoin suggest it may also influence pathways related to oxidative stress and inflammation .
Pharmacokinetics
Its bioavailability would depend on various factors, including dietary composition and individual metabolic differences .
Result of Action
The primary molecular and cellular effect of Tridocosahexaenoin is likely related to its anti-oxidative properties. By neutralizing free radicals, it can prevent oxidative damage to cells and tissues. This can have various downstream effects, potentially contributing to the prevention of diseases related to oxidative stress, such as cardiovascular disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tridocosahexaenoin. For example, its oxidative stability has been studied in the context of its inclusion in cyclodextrin, a cyclic oligosaccharide. It was found that the powdery form of Tridocosahexaenoin exhibited marked resistance against autoxidation for a long period . This suggests that its formulation and storage conditions can significantly impact its stability and, potentially, its efficacy .
生化分析
Biochemical Properties
Tridocosahexaenoin interacts with various enzymes and proteins in the body. It is involved in the formation of di- and monoacylglycerols, and the degradation of hydroperoxides .
Cellular Effects
Tridocosahexaenoin influences cell function by affecting cell signal transduction, gene expression, cell growth, and apoptosis . It also acts as a cell regulator at the extracellular level with derivatives such as prostaglandins .
Molecular Mechanism
At the molecular level, Tridocosahexaenoin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Tridocosahexaenoin exhibits stability against oxidation over a long period . The peroxide value remains constant at a marginal level, indicating its resistance to degradation .
Metabolic Pathways
Tridocosahexaenoin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Subcellular Localization
The information provided here is based on the current available literature .
准备方法
Synthetic Routes and Reaction Conditions: Tridocosahexaenoin can be synthesized through the esterification of glycerol with docosahexaenoic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, tridocosahexaenoin is produced by enzymatic esterification using lipases. This method offers higher specificity and yields compared to chemical synthesis. The process involves mixing glycerol and docosahexaenoic acid in the presence of a lipase enzyme, followed by purification steps to isolate the desired product .
Types of Reactions:
Oxidation: Tridocosahexaenoin is highly susceptible to oxidation due to the presence of multiple double bonds in the docosahexaenoic acid chains.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, free radicals, and metal catalysts such as iron or copper can initiate oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon can be used for hydrogenation.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: Lipid hydroperoxides, aldehydes, and ketones.
Reduction: Saturated triacylglycerols.
Substitution: Free docosahexaenoic acid and glycerol.
相似化合物的比较
Eicosapentaenoic Acid (EPA) Triacylglycerol: Similar to tridocosahexaenoin, eicosapentaenoic acid triacylglycerol is composed of three eicosapentaenoic acid molecules esterified to glycerol.
Alpha-Linolenic Acid (ALA) Triacylglycerol: Alpha-linolenic acid triacylglycerol consists of three alpha-linolenic acid molecules esterified to glycerol.
Uniqueness of Tridocosahexaenoin: Tridocosahexaenoin is unique due to the high degree of unsaturation in its docosahexaenoic acid chains, which imparts significant health benefits but also makes it highly susceptible to oxidation. Its incorporation into cell membranes and conversion to bioactive lipid mediators further distinguishes it from other omega-3 fatty acid triacylglycerols .
属性
IUPAC Name |
2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMPBOQLPVEQZ-LBUXZKOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042656 | |
| Record name | Tridocosahexaenoin C22:6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1023.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124596-98-1, 11094-59-0 | |
| Record name | Glyceryl tridocosahexaenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridocosahexaenoin C22:6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL TRIDOCOSAHEXAENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tridocosahexaenoin, and what is its significance?
A1: Tridocosahexaenoin is a triglyceride comprised solely of docosahexaenoic acid (DHA). DHA is an omega-3 polyunsaturated fatty acid crucial for various physiological functions, particularly in the brain and eyes. [, , ]
Q2: Where is tridocosahexaenoin naturally found?
A2: Tridocosahexaenoin is a significant component of fish oils, particularly in the orbital fats of tuna and bonito. [] It is also found in the livers of some shark species, with notable levels observed in male Sphyrna lewini (scalloped hammerhead). [] Interestingly, tridocosahexaenoin is a major component of the tapetum lucidum, a light-reflecting layer in the eyes of certain fish like seatrout, enhancing their vision in low-light conditions. []
Q3: Are there differences in tridocosahexaenoin content between fish species?
A3: Yes, research indicates variations in tridocosahexaenoin levels between different fish species. For example, while present in both tuna and bonito orbital fats, the specific molecular species patterns differ, allowing for their differentiation. [] Similarly, shark liver oils exhibit interspecies variation in tridocosahexaenoin content, with male Sphyrna lewini showing remarkably high levels. []
Q4: Is tridocosahexaenoin a dietary requirement for any species?
A4: Studies on juvenile mud crabs (Scylla serrata) revealed that a dietary source of docosahexaenoic acid (DHA), the fatty acid comprising tridocosahexaenoin, is essential for their growth. [] This suggests a broader dietary requirement for DHA, and potentially tridocosahexaenoin, in certain crustacean species.
Q5: What are the potential applications of stabilized tridocosahexaenoin?
A6: Stabilized tridocosahexaenoin holds potential for enriching food products, particularly fish-based meals like kamaboko, due to its enhanced resistance to oxidation. [] This can contribute to improved nutritional value and shelf-life of such products.
Q6: Is there a way to synthesize tridocosahexaenoin with stable isotopes for research purposes?
A7: Yes, biosynthetic methods using universally 13C-labelled precursors enable the production of universally 13C-labelled polyunsaturated fatty acids, including tridocosahexaenoin. [] These labelled compounds are invaluable as reference materials in natural health product research and analysis.
Q7: How is tridocosahexaenoin digested?
A8: Research using a simulated digestion system showed that tridocosahexaenoin is digested similarly to free DHA in the form of ethyl esters. [] This process leads to the formation of di- and monoacylglycerols. Interestingly, the study also observed degradation of hydroperoxides in tridocosahexaenoin during digestion, suggesting potential differences in oxidative behavior compared to other forms of DHA. []
Q8: Are there any toxicological concerns regarding tridocosahexaenoin?
A9: While generally considered safe, a study on human monocyte-macrophages revealed that tridocosahexaenoin exhibits significant toxicity, potentially linked to the formation of oxidation products during prolonged incubation. [] This highlights the importance of understanding the oxidation behavior of tridocosahexaenoin in biological systems and underscores the need for further research into its potential long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)
